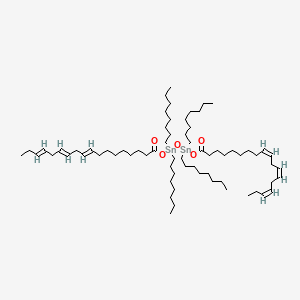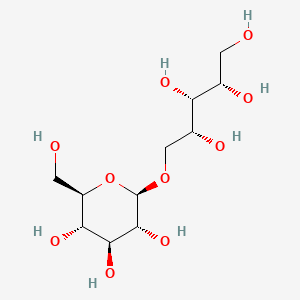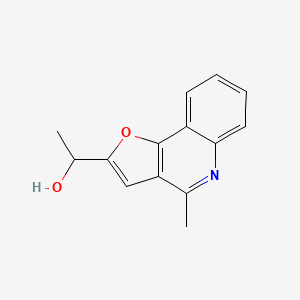
(9Z,12Z,15Z)-1,3-Bis(octadeca-9,12,15-trienoyloxy)-1,1,3,3-tetraoctyldistannoxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(9Z,12Z,15Z)-1,3-Bis(octadeca-9,12,15-trienoyloxy)-1,1,3,3-tetraoctyldistannoxane is a complex organotin compound. It features a unique structure with multiple octadecatrienoyloxy groups, making it a subject of interest in various fields of scientific research, including chemistry, biology, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (9Z,12Z,15Z)-1,3-Bis(octadeca-9,12,15-trienoyloxy)-1,1,3,3-tetraoctyldistannoxane typically involves the esterification of octadecatrienoic acid derivatives with tetraoctyldistannoxane. The reaction conditions often include the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of high-purity starting materials and stringent control of reaction parameters are crucial to achieving the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions
(9Z,12Z,15Z)-1,3-Bis(octadeca-9,12,15-trienoyloxy)-1,1,3,3-tetraoctyldistannoxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of saturated derivatives.
Substitution: Nucleophilic substitution reactions can occur at the tin centers, where ligands such as halides or alkoxides replace the octadecatrienoyloxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or alkoxides in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Saturated derivatives.
Substitution: Organotin halides or alkoxides.
Applications De Recherche Scientifique
(9Z,12Z,15Z)-1,3-Bis(octadeca-9,12,15-trienoyloxy)-1,1,3,3-tetraoctyldistannoxane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of advanced materials, such as coatings and polymers, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of (9Z,12Z,15Z)-1,3-Bis(octadeca-9,12,15-trienoyloxy)-1,1,3,3-tetraoctyldistannoxane involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **1,2-Di-(9Z,12Z,15Z)-octadeca-9,12,15-trienoyloxy]-3-{[(2R,5R,6R)-3,4,5-trihydroxy-6-({[(2R,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}methyl)oxan-2-yl]oxy}propan-2-yl (9Z,12Z,15Z)-octadeca-9,12,15-trienoate .
- **3-[(9Z,12Z,15Z)-9,12,15-Octadecatrienoyloxy]-2-(octadecyloxy)propyl docosanoate .
Uniqueness
(9Z,12Z,15Z)-1,3-Bis(octadeca-9,12,15-trienoyloxy)-1,1,3,3-tetraoctyldistannoxane stands out due to its tetraoctyldistannoxane core, which imparts unique chemical and physical properties. This structural feature distinguishes it from other similar compounds and contributes to its diverse range of applications.
Propriétés
Numéro CAS |
85938-44-9 |
|---|---|
Formule moléculaire |
C68H126O5Sn2 |
Poids moléculaire |
1261.1 g/mol |
Nom IUPAC |
[[[(9E,12E,15E)-octadeca-9,12,15-trienoyl]oxy-dioctylstannyl]oxy-dioctylstannyl] (9Z,12Z,15Z)-octadeca-9,12,15-trienoate |
InChI |
InChI=1S/2C18H30O2.4C8H17.O.2Sn/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;4*1-3-5-7-8-6-4-2;;;/h2*3-4,6-7,9-10H,2,5,8,11-17H2,1H3,(H,19,20);4*1,3-8H2,2H3;;;/q;;;;;;;2*+1/p-2/b4-3+,7-6+,10-9+;4-3-,7-6-,10-9-;;;;;;; |
Clé InChI |
RZVKVLBAWRYDQK-LFRGSLQTSA-L |
SMILES isomérique |
CCCCCCCC[Sn](CCCCCCCC)(OC(=O)CCCCCCC/C=C/C/C=C/C/C=C/CC)O[Sn](CCCCCCCC)(CCCCCCCC)OC(=O)CCCCCCC/C=C\C/C=C\C/C=C\CC |
SMILES canonique |
CCCCCCCC[Sn](CCCCCCCC)(OC(=O)CCCCCCCC=CCC=CCC=CCC)O[Sn](CCCCCCCC)(CCCCCCCC)OC(=O)CCCCCCCC=CCC=CCC=CCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![13-oxa-3,23-dithiahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1(16),2(10),4(9),11,14,17,19,21-octaene-5,7-dione](/img/structure/B12690087.png)





